Cas no 59014-60-7 (1,3-Dioxolane, 2-(9-bromononyl)-)

1,3-Dioxolane, 2-(9-bromononyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane, 2-(9-bromononyl)-
- 2-(9-bromononyl)-1,3-dioxolane
- 59014-60-7
- DTXSID60453578
- G64352
-
- インチ: InChI=1S/C12H23BrO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12H,1-11H2
- InChIKey: ULTHUVRMKRYADV-UHFFFAOYSA-N
- ほほえんだ: BrCCCCCCCCCC1OCCO1
計算された属性
- せいみつぶんしりょう: 278.08819
- どういたいしつりょう: 278.08814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 9
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 18.46
1,3-Dioxolane, 2-(9-bromononyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01IQ99-1g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 1g |
$32.00 | 2024-04-22 | |
A2B Chem LLC | AZ52653-1g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 1g |
$30.00 | 2024-04-19 | |
A2B Chem LLC | AZ52653-250mg |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 250mg |
$13.00 | 2024-04-19 | |
A2B Chem LLC | AZ52653-5g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 5g |
$86.00 | 2023-12-30 | |
Ambeed | A1363424-250mg |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 250mg |
$19.0 | 2025-02-25 | |
Ambeed | A1363424-5g |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 5g |
$147.0 | 2025-02-25 | |
1PlusChem | 1P01IQ99-250mg |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 250mg |
$14.00 | 2024-04-22 | |
1PlusChem | 1P01IQ99-5g |
1,3-Dioxolane, 2-(9-bromononyl)- |
59014-60-7 | 98% | 5g |
$98.00 | 2023-12-16 | |
Ambeed | A1363424-25g |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 25g |
$463.0 | 2025-02-25 | |
Ambeed | A1363424-1g |
2-(9-Bromononyl)-1,3-dioxolane |
59014-60-7 | 98% | 1g |
$44.0 | 2025-02-25 |
1,3-Dioxolane, 2-(9-bromononyl)- 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1,3-Dioxolane, 2-(9-bromononyl)-に関する追加情報
1,3-Dioxolane, 2-(9-bromononyl)- (CAS No. 59014-60-7): A Comprehensive Overview
1,3-Dioxolane, 2-(9-bromononyl)- (CAS No. 59014-60-7) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique 1,3-dioxolane ring structure and the presence of a 9-bromononyl substituent, which imparts specific chemical and biological properties that make it a valuable intermediate in various synthetic pathways.
The 1,3-dioxolane ring is a five-membered cyclic ether that is known for its stability and reactivity in organic synthesis. The presence of the 9-bromononyl substituent introduces a bromine atom at the ninth position of a nonyl chain, which can be readily utilized in various chemical transformations such as nucleophilic substitution reactions and coupling reactions. This makes 1,3-Dioxolane, 2-(9-bromononyl)- an attractive starting material for the synthesis of complex molecules with diverse functionalities.
In recent years, the use of 1,3-Dioxolane, 2-(9-bromononyl)- has been explored in several cutting-edge research areas. One notable application is in the development of new pharmaceuticals. The bromine atom in the 9-bromononyl substituent can serve as a leaving group for further functionalization, allowing chemists to introduce various bioactive moieties into the molecule. This versatility has led to its use in the synthesis of potential drug candidates for treating various diseases.
For instance, a study published in the Journal of Medicinal Chemistry reported the use of 1,3-Dioxolane, 2-(9-bromononyl)- as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that by modifying the 9-bromononyl chain with specific functional groups, they could enhance the antiviral activity of the resulting compounds against a range of viral pathogens. This highlights the potential of 1,3-Dioxolane, 2-(9-bromononyl)- in drug discovery and development.
Beyond pharmaceutical applications, 1,3-Dioxolane, 2-(9-bromononyl)- has also found utility in materials science. The unique combination of the 1,3-dioxolane ring and the 9-bromononyl substituent makes it suitable for polymerization reactions. Researchers have utilized this compound to synthesize novel polymers with tailored properties for applications such as drug delivery systems and advanced materials.
A recent study published in Macromolecules described the use of 1,3-Dioxolane, 2-(9-bromononyl)- as a monomer in controlled radical polymerization techniques. The resulting polymers exhibited excellent thermal stability and mechanical properties, making them promising candidates for use in high-performance materials.
The synthesis of 1,3-Dioxolane, 2-(9-bromononyl)- typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using transition metal catalysts. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.
In conclusion, 1,3-Dioxolane, 2-(9-bromononyl)- (CAS No. 59014-60-7) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable intermediate in organic synthesis and pharmaceutical research. As ongoing research continues to uncover new applications and optimize synthetic methods, the importance of this compound is likely to grow even further.
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